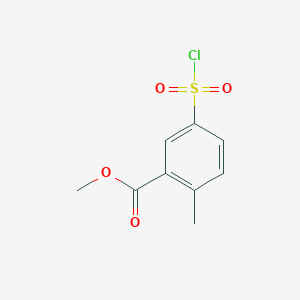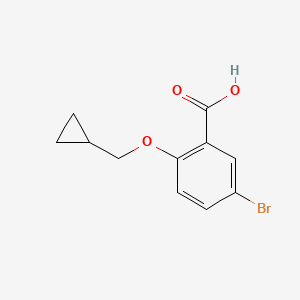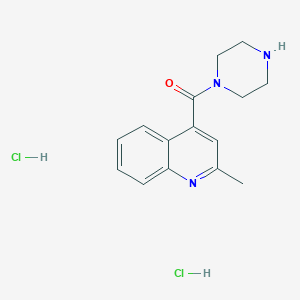
trans-1-Boc-4-(4-methylphenyl)-pyrrolidine-3-carboxylic acid
Overview
Description
Trans-1-Boc-4-(4-methylphenyl)-pyrrolidine-3-carboxylic acid (TMPPCA) is an organic compound used in a variety of scientific research applications. It is a derivative of pyrrolidine, a cyclic secondary amine, and is a colorless, crystalline solid. TMPPCA is a versatile compound that has been used in a variety of scientific research applications and has shown a promising range of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Amino Acids and Peptides
Research has demonstrated the utility of pyrrolidine derivatives in the synthesis of cis- and trans-configured amino acids through chemical reactions involving N-chloro- or N-bromosuccinimide, lead(IV) acetate, and azodicarboxylates. This process leads to the formation of both cis- and trans-configured amino acids, which are valuable in peptide synthesis and pharmaceutical development (Häusler, 1981).
Drug Analogs and Conformational Studies
Another study focused on creating a conformationally restricted analog of pregabalin, a medication used for neuropathic pain, by stereoselective alkylation of a chiral pyrrolidin-2-one. This research highlights the importance of trans-1-Boc-4-(4-methylphenyl)-pyrrolidine-3-carboxylic acid and similar compounds in generating new therapeutic agents with potentially improved pharmacological profiles (Galeazzi et al., 2003).
Enzymatic Reactions and Inhibitor Development
The compound has also been implicated in chemoenzymatic processes to prepare non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters and their 5-hydroxymethyl derivatives. Such compounds are crucial in the synthesis of metalloproteinase inhibitors, highlighting their significance in developing treatments for various diseases, including cancer and inflammatory conditions (Iding, Wirz, & Sarmiento, 2003).
Chemical Synthesis and Molecular Diversity
Research into the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrates the role of pyrrolidine derivatives in creating molecular diversity. This is crucial for the pharmaceutical industry and drug discovery, where new molecular scaffolds are continuously sought for developing novel therapeutic agents (Kandinska, Kozekov, & Palamareva, 2006).
properties
IUPAC Name |
4-(4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYOAUTWNGUZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Boc-4-(4-methylphenyl)-pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Phenylpiperazin-1-yl)carbonyl]glycine](/img/structure/B1462734.png)



![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)


![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)


